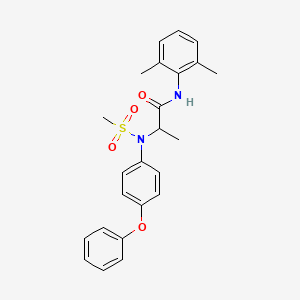![molecular formula C22H32N2O3S B4019616 2-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)decahydroisoquinoline](/img/structure/B4019616.png)
2-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)decahydroisoquinoline
Description
Synthesis Analysis
The synthesis of compounds closely related to "2-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)decahydroisoquinoline" often involves advanced organic synthesis techniques. One approach, reported by Liu et al. (2006), involves the use of N-(2-nitrophenyl)sulfonyl as both an activating and protecting group in the Pictet–Spengler reaction, a method that could potentially be adapted for the synthesis of the compound (Liu, Jian et al., 2006).
Molecular Structure Analysis
Studies on similar compounds have utilized X-ray crystallography and density functional theory (DFT) to elucidate their molecular geometry, electrostatic potential, and vibrational analysis. Fatma et al. (2017) provided detailed insights into the molecular structure of a related compound using these methods, suggesting a pathway to understand the detailed structure of "2-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)decahydroisoquinoline" (Fatma, S. et al., 2017).
Chemical Reactions and Properties
The reactivity of similar sulfonamide and isoquinoline compounds has been explored in the context of their potential in synthesis and modification. For example, Li et al. (2022) developed a Rh(III)-catalyzed annulation for the synthesis of functionalized isoquinolines, demonstrating the versatile chemical reactivity of this class of compounds (Li, Hao-Xiang et al., 2022).
Physical Properties Analysis
The physical properties of compounds within this chemical space can be varied and are influenced by their molecular structure. The synthesis and characterization of similar compounds have revealed insights into their melting points, solubility, and crystal structure, providing a foundation for predicting the physical properties of "2-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)decahydroisoquinoline" (Aydinli, Gökşin et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, of similar molecules have been extensively studied. The exploration of the chemical behavior of sulfonamides and isoquinolines, for instance, provides valuable insights into the potential reactivity and applications of "2-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)decahydroisoquinoline" (Khalid, H. et al., 2013).
properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3S/c1-17-8-10-21(11-9-17)28(26,27)24-13-4-7-20(16-24)22(25)23-14-12-18-5-2-3-6-19(18)15-23/h8-11,18-20H,2-7,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHPBAKJKWPQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC4CCCCC4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 1-{[(4-nitrobenzyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B4019543.png)
![1-[2-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B4019562.png)
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4019567.png)
![5-(4-fluorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4019568.png)
![1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-4-piperidinecarboxamide](/img/structure/B4019576.png)
![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B4019582.png)

![3-[(2-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4019596.png)
![6-ethyl-2-mercapto-6-methyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4019605.png)
![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4019620.png)

